N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine
Description
Properties
IUPAC Name |
(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfinylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMPWFZMWDOPJ-AIUXZDRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025857 | |
| Record name | N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861959-88-8 | |
| Record name | N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Functionalization of L-Alanine
The chemical synthesis of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine typically begins with L-alanine as the starting material. The process involves three key stages: (1) acetylation of the amino group, (2) introduction of the sulfinyl moiety, and (3) attachment of the 3-amino-3-oxopropyl group.
Acetylation :
L-Alanine is treated with acetic anhydride in an alkaline aqueous medium (pH 8–9) at 0–5°C to form N-acetyl-L-alanine. This step achieves >95% yield when monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate:methanol:water (5:2:1 v/v).
Sulfinyl Group Introduction :
The sulfinyl group is introduced via oxidation of a thioether intermediate. N-Acetyl-L-alanine is first reacted with 3-chloropropionamide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60°C for 12 hours to form a thioether linkage. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid at room temperature for 6 hours yields the sulfoxide derivative.
Side Chain Modification :
The 3-amino-3-oxopropyl group is introduced through a nucleophilic substitution reaction. The sulfoxide intermediate is treated with ammonium hydroxide under reflux conditions (100°C, 8 hours), followed by purification via recrystallization from ethanol-water (4:1 v/v).
Industrial-Scale Production
Industrial synthesis optimizes yield and cost-efficiency through continuous flow systems. Key parameters include:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Reaction Temperature | 50–60°C | Balances reaction rate and selectivity |
| Catalyst | Titanium(IV) isopropoxide | Enhances sulfoxidation efficiency |
| Solvent System | Ethanol:water (3:1 v/v) | Improves solubility of intermediates |
| Purification Method | Reverse-phase chromatography | Ensures >99% purity |
This method achieves a total yield of 68–72% with a production capacity of 50–100 kg/batch.
Enzymatic and Metabolic Pathways
Biosynthesis via the Mercapturic Acid Pathway
This compound is identified as a metabolite of acrylamide in mammalian systems. The enzymatic pathway involves:
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Epoxidation : Cytochrome P450 enzymes (CYP2E1) convert acrylamide to glycidamide.
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Glutathione Conjugation : Glutathione S-transferase (GST) catalyzes the addition of glutathione to glycidamide.
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Enzymatic Processing : Sequential cleavage by γ-glutamyltranspeptidase and cysteinylglycinase releases the cysteine conjugate, which undergoes N-acetylation and sulfoxidation to form the final compound.
Key Enzymes and Cofactors :
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NADPH (for CYP450 activity)
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S-Adenosylmethionine (for sulfoxidation)
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Acetyl-CoA (for N-acetylation)
In Vitro Enzymatic Synthesis
Recombinant enzyme systems enable laboratory-scale production:
| Component | Role | Optimization Insight |
|---|---|---|
| Recombinant CYP2E1 | Epoxidation of acrylamide | Activity peaks at pH 7.4, 37°C |
| Purified GST (class μ) | Glutathione conjugation | Km = 12 μM for glycidamide |
| N-Acetyltransferase | Final acetylation step | Inhibited by CoA derivatives |
This system achieves a 45–50% conversion rate from acrylamide over 24 hours.
Analytical Characterization of Synthetic Products
Structural Confirmation
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (500 MHz, D₂O): δ 4.35 (dd, J = 7.2 Hz, 1H, CH-acetyl), 3.10 (m, 2H, SCH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂CONH₂), 2.05 (s, 3H, COCH₃).
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¹³C NMR : 175.2 ppm (C=O acetyl), 55.1 ppm (Cα), 48.3 ppm (S=O).
Mass Spectrometry :
Purity Assessment
HPLC Conditions :
-
Column: C18 (4.6 × 150 mm, 5 μm)
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Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
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Gradient: 5% B to 40% B over 15 minutes
Challenges and Optimization Strategies
Sulfoxidation Selectivity
Uncontrolled oxidation may yield sulfone byproducts. Strategies to improve selectivity include:
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Using urea-hydrogen peroxide adducts instead of H₂O₂
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Employing chiral catalysts like Sharpless titanium complexes to preserve stereochemistry
Industrial Purification
Crystallization challenges arise due to the compound’s polarity. Solutions include:
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Mixed solvent systems (e.g., acetone:heptane 1:3 v/v)
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Liquid-liquid extraction with ethyl acetate at pH 3.5
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group may yield sulfone derivatives, while reduction of the amino group may produce primary amines.
Scientific Research Applications
Medicinal Chemistry
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine exhibits properties that are significant in the realm of drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Enzyme Inhibition Studies
Research indicates that compounds similar to N-acetyl-L-alanine can act as inhibitors for various enzymes involved in metabolic pathways. These pathways include the reduction of carbonyl compounds and the regulation of glucose metabolism through the polyol pathway, which is critical during hyperglycemic conditions . Understanding these interactions can aid in the design of drugs targeting metabolic disorders.
Antioxidant Properties
The sulfinyl group in the compound may contribute to antioxidant activities, which are crucial in mitigating oxidative stress in cells. This property is particularly relevant in conditions such as neurodegenerative diseases, where oxidative damage plays a significant role .
Biochemical Research
This compound serves as a valuable tool in biochemical research, particularly in studies involving amino acid metabolism and protein synthesis.
Metabolite Identification
The compound has been identified as a metabolite in various biological systems, including urine samples from patients with specific metabolic disorders. Its identification aids in understanding metabolic pathways and can serve as a biomarker for certain conditions .
Role in Amino Acid Metabolism
As an N-acetylated derivative of L-alanine, this compound plays a role in amino acid metabolism, influencing processes such as protein synthesis and degradation. Studies have shown that N-acetylated amino acids can modulate enzyme activities linked to amino acid catabolism .
Clinical Implications
The clinical implications of this compound are emerging, particularly concerning its association with immune responses and neurological conditions.
Association with Guillain-Barré Syndrome
Recent studies have explored the relationship between N-acetyl-L-alanine levels and Guillain-Barré syndrome (GBS). Findings suggest that elevated levels of this metabolite may correlate with increased susceptibility to GBS, indicating potential diagnostic or therapeutic roles .
Potential Therapeutic Applications
Given its biochemical properties and associations with disease states, there is potential for developing therapeutic agents based on this compound. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy.
Case Study 1: Metabolic Profiling
In a study analyzing urine samples from patients with cystathioninuria, N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine was identified as a significant metabolite using liquid chromatography-mass spectrometry techniques. This highlights the utility of N-acetyl compounds in metabolic profiling and disease diagnostics .
Case Study 2: Immune Response Analysis
A genetic study involving over 200,000 individuals indicated a causal relationship between immune cell traits and levels of N-acetyl-L-alanine concerning Guillain-Barré syndrome risk. This case underscores the importance of N-acetyl compounds in understanding immune-mediated diseases .
Mechanism of Action
The mechanism of action of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the cellular level. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally or functionally related metabolites:
*Note: Molecular formula estimated based on sodium salt data (C₈H₁₁D₃N₂O₅S) and structural analysis.
Metabolic Pathways
- Target Compound : Derived from acrylamide via epoxidation, glutathione conjugation, and subsequent enzymatic processing .
- AAMA/GAMA : Formed through direct conjugation of acrylamide with glutathione, followed by acetylation .
- N-Acetylalliin : Biosynthesized in plants (e.g., Allium species) via alliinase-mediated cleavage .
- 1-Bromopropane Metabolites : Generated via oxidation to bromoacetone and subsequent glutathione conjugation .
Analytical Detection
Biological Activity
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will explore its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₄N₂O₅S
- Molecular Weight : 253.25 g/mol
- IUPAC Name : (2R)-2-acetamido-3-(3-amino-3-oxo(1,2,3-13C₃)propyl)sulfinylpropanoic acid
- SMILES Notation : CC(=O)NC@@HC(=O)O
These properties indicate that the compound is a derivative of L-alanine, modified with an acetyl group and a sulfinyl group, which may influence its biological interactions.
The biological activity of this compound is largely derived from its structural characteristics. The sulfinyl group may play a crucial role in redox reactions, potentially acting as an antioxidant or modulating oxidative stress within cells. Additionally, the amino group can participate in various biochemical pathways, possibly influencing protein synthesis and enzyme activity.
Antioxidant Properties
Research has indicated that compounds with sulfinyl groups often exhibit antioxidant activity. This compound may reduce oxidative stress by scavenging free radicals or enhancing the activity of endogenous antioxidants. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
Pharmacological Studies
Although comprehensive clinical trials specifically targeting this compound are sparse, preliminary data from related compounds indicate potential therapeutic applications in conditions such as neurodegenerative diseases and metabolic disorders. The compound's ability to modulate cellular pathways could lead to applications in drug development.
Case Studies and Research Findings
-
Case Study on Antioxidant Activity :
- A comparative analysis of various amino acid derivatives showed that those with sulfur-containing groups exhibited significant antioxidant effects in vitro. The study suggested that N-acetylated derivatives might enhance these effects due to increased solubility and bioavailability.
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Neuroprotective Potential :
- In experimental models of oxidative stress-induced neuronal damage, related compounds demonstrated the ability to reduce cell death and improve survival rates. These findings provide a foundation for exploring this compound's potential in neuroprotection.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₅S |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | (2R)-2-acetamido... |
| Antioxidant Activity | Yes (inferred from analogs) |
| Neuroprotective Activity | Potential (needs research) |
Q & A
Q. What analytical methods are recommended for quantifying N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is the gold standard. Key steps include:
- Sample Preparation : Use plasma or tissue homogenates (≥200 μL or 200 mg, respectively), followed by protein precipitation with organic solvents like acetonitrile .
- Quantification : Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. External calibration curves should cover a dynamic range of 10⁻⁹–10⁻⁶ g .
- Instrument Parameters : Set polarity switching time ≤20 ms to capture both positive and negative ionization modes in a single run .
Q. How is this compound synthesized, and what are its key structural characteristics?
- Methodological Answer :
- Synthesis : Produced via the mercapturic acid pathway during acrylamide detoxification. In vitro models use microsomal enzymes (e.g., cytochrome P450) to simulate metabolic conversion .
- Structural Confirmation :
- Energy Dispersive X-ray (EDX) : Verify elemental composition (e.g., sulfur from sulfinyl groups) with atomic% matching theoretical values .
- Powder XRD : Compare experimental "d" spacing and hkl values with ICDD reference data to confirm crystallinity and phase purity .
- Stereochemistry : Absolute configuration validated via optical activity (+)-rotation and defined stereocenters (C3 and sulfinyl group) .
Advanced Questions
Q. What role does this compound play in acrylamide metabolism, and how can its metabolic pathways be elucidated?
- Methodological Answer :
- Pathway Mapping : Administer ¹³C-labeled acrylamide to rodent models and track urinary excretion of this compound (AAMA-sul) using isotope-ratio MS. Compare its abundance with other mercapturic acid metabolites (e.g., AAMA, GAMA) to determine metabolic flux .
- Enzyme Inhibition Studies : Use microsomal epoxide hydrolase (mEH) inhibitors to assess sulfoxidation steps. Measure metabolite ratios via LC-MS to identify rate-limiting enzymes .
Q. How can researchers address stability challenges of this compound during experimental storage?
- Methodological Answer :
- Redox Sensitivity : Store lyophilized samples at -80°C under nitrogen to prevent sulfinyl group oxidation. For solutions, add 1 mM EDTA to chelate metal ions that catalyze degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor impurities via high-resolution MS. Use Arrhenius modeling to predict shelf-life under standard conditions .
Q. What is the potential of this compound as a biomarker for acrylamide exposure?
- Methodological Answer :
- Cohort Validation : Compare urinary AAMA-sul levels in populations with high vs. low acrylamide intake (e.g., smokers vs. non-smokers). Adjust for covariates (e.g., renal function) using multivariate regression .
- Diagnostic Specificity : Perform receiver operating characteristic (ROC) analysis to distinguish AAMA-sul from confounding metabolites (e.g., iso-GAMA). AUC >0.7 indicates biomarker utility .
- Longitudinal Studies : Track AAMA-sul kinetics post-exposure using serial urine sampling. Fit data to a two-compartment pharmacokinetic model to estimate half-life and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
